

Application Notes and Protocols for Bioleaching of Nickel from Nickeline Ore

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nickel arsenide	
Cat. No.:	B3432476	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioleaching presents an eco-friendly and economically viable alternative to conventional pyrometallurgical and hydrometallurgical methods for extracting valuable metals from low-grade ores and concentrates. This document provides detailed application notes and protocols for the bioleaching of nickel from nickeline (NiAs) ore, a **nickel arsenide** mineral. The process primarily utilizes the metabolic activity of chemolithoautotrophic bacteria, such as Acidithiobacillus ferrooxidans, which can oxidize ferrous iron and reduced sulfur compounds, leading to the dissolution of the mineral matrix and the release of nickel ions into the solution.

The presence of arsenic in nickeline ore poses a significant challenge due to its toxicity to many microorganisms. However, certain strains of Acidithiobacillus ferrooxidans have developed sophisticated resistance mechanisms, enabling them to thrive in arsenic-rich environments and effectively leach nickel from such ores. These protocols will detail the cultivation of arsenic-resistant A. ferrooxidans, the experimental setup for bioleaching, and the analytical methods for monitoring the process.

Data Presentation

Table 1: Summary of Quantitative Data on Nickel Bioleaching from Nickeline and Similar Arsenide Ores

Ore Type	Microorgani sm(s)	Key Parameters	Nickel Extraction (%)	Leaching Duration (days)	Reference(s
Nickeline (Low-Grade)	Glutamicbact er nicotiana	Pulp Density: Not specified	Up to 100%	Not specified	[1]
Nickeline (High-Grade)	Glutamicbact er nicotiana	Pulp Density: Not specified	70%	Not specified	[1]
Arsenic- Bearing Complex Nickel Sulfide Ore	Adapted psychrophilic bacteria	Pulp Density, Inoculum Size, Initial pH (Optimized)	65%	14	[2]
Arsenic- Bearing Complex Nickel Sulfide Ore	Adapted psychrophilic bacteria	Pulp Density, Inoculum Size, Initial pH (Optimized)	>70%	42	[2]
Primary Nickel Ore	Acidithiobacill us ferrooxidans LR	Submerged culture	55.1%	16	[3]
Primary Nickel Ore with Fertilizer	Acidithiobacill us ferrooxidans LR	Submerged culture	82%	Not specified	[3]
Lateritic Nickel Ore	Acidithiobacill us ferrooxidans	2% Pulp Density	Not specified	15	[4][5]

Experimental Protocols

Protocol 1: Cultivation and Adaptation of Acidithiobacillus ferrooxidans

This protocol describes the cultivation of Acidithiobacillus ferrooxidans in 9K medium and its adaptation to arsenic.

Materials:

- Acidithiobacillus ferrooxidans strain (e.g., ATCC 23270)
- 9K Basal Salts Medium (see recipe below)
- Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
- Sulfuric acid (H₂SO₄)
- Sodium arsenite (NaAsO2) or sodium arsenate (Na2HAsO4) for adaptation
- Sterile Erlenmeyer flasks (250 mL)
- Shaker incubator
- pH meter
- Autoclave

9K Medium Recipe (per liter):[6]

- Solution A:
 - (NH₄)₂SO₄: 3.0 g
 - K₂HPO₄: 0.5 g
 - MgSO₄·7H₂O: 0.5 g
 - KCI: 0.1 g
 - o Ca(NO₃)₂: 0.01 g

Distilled water: 700 mL

Adjust pH to 2.0-2.5 with H₂SO₄. Autoclave at 121°C for 15 minutes.

Solution B:

FeSO₄·7H₂O: 44.2 g

Distilled water: 300 mL

- Adjust pH to 2.0-2.5 with H₂SO₄. Filter-sterilize.
- Aseptically add Solution B to Solution A after cooling.

Procedure:

- Activation of Culture: Inoculate 100 mL of sterile 9K medium with a stock culture of A.
 ferrooxidans. Incubate at 30°C and 150 rpm on a shaker incubator for 3-5 days, or until the
 medium turns a reddish-brown color, indicating the oxidation of ferrous to ferric iron.
- Sub-culturing: Transfer 10 mL of the active culture to 90 mL of fresh 9K medium. Repeat this step 2-3 times to ensure a healthy and active inoculum.
- Adaptation to Arsenic (if required):
 - Prepare 9K medium with a low concentration of arsenic (e.g., 100 mg/L NaAsO₂).
 - Inoculate with an active culture of A. ferrooxidans.
 - Monitor the growth by observing the color change and measuring the ferrous iron oxidation rate.
 - Once the culture has grown successfully, gradually increase the arsenic concentration in subsequent sub-culturing steps. This will select for and enrich arsenic-resistant strains.

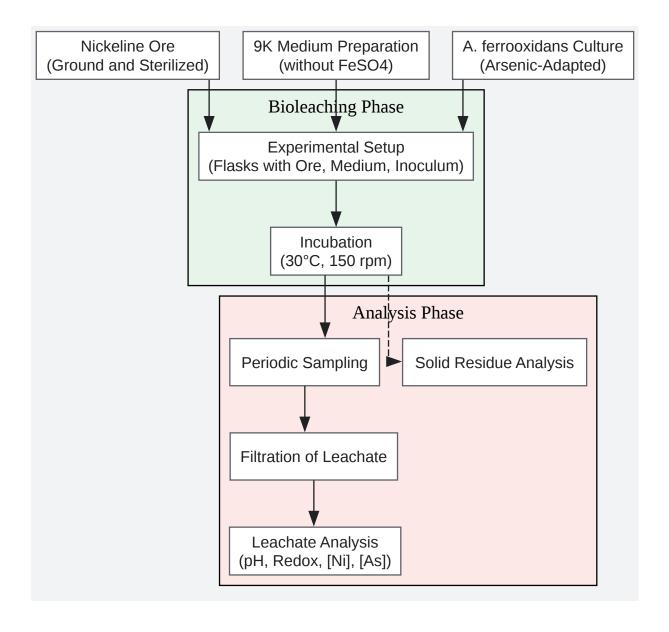
Protocol 2: Shake Flask Bioleaching of Nickeline Ore

This protocol outlines a laboratory-scale bioleaching experiment in shake flasks.

Materials:

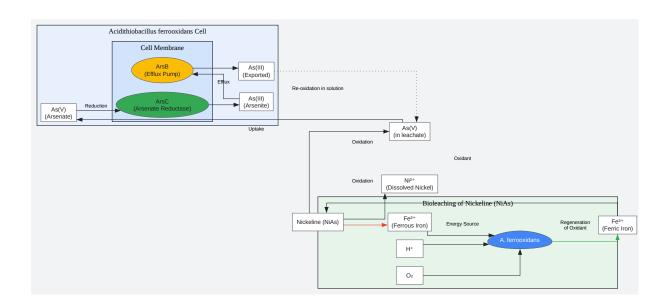
- Finely ground nickeline ore (particle size < 75 μm)
- · Adapted Acidithiobacillus ferrooxidans culture
- 9K medium (without ferrous sulfate, as the ore will be the energy source)
- Sterile 250 mL Erlenmeyer flasks
- Shaker incubator
- Filtration apparatus (e.g., vacuum filtration with 0.22 μm filters)
- Analytical instruments for measuring nickel and arsenic concentrations (e.g., Atomic Absorption Spectrophotometer - AAS, Inductively Coupled Plasma-Mass Spectrometry -ICP-MS)[7][8][9]

Procedure:


- Sterilization: Sterilize the ground nickeline ore by autoclaving or dry heat. Sterilize the 9K medium (without FeSO₄) and flasks by autoclaving.
- Experimental Setup:
 - To each flask, add a specific amount of sterile nickeline ore to achieve the desired pulp density (e.g., 2%, 5%, 10% w/v).[4][5]
 - Add 100 mL of sterile 9K medium (without FeSO₄) to each flask.
 - Inoculate the experimental flasks with 10% (v/v) of the adapted A. ferrooxidans culture.
 - Prepare a sterile control flask with ore and medium but without the bacterial inoculum.
- Incubation: Incubate the flasks at 30°C on a shaker at 150 rpm for the desired duration (e.g., 21-30 days).[10]
- Sampling and Analysis:

- Periodically, withdraw samples of the leachate (the liquid portion).
- Filter the samples to remove ore particles and bacterial cells.
- Measure the pH and redox potential of the leachate.
- Analyze the concentration of dissolved nickel and arsenic in the filtrate using AAS or ICP-MS.
- At the end of the experiment, analyze the solid residue to determine the remaining nickel and arsenic content.

Mandatory Visualization



Click to download full resolution via product page

Caption: Experimental workflow for the bioleaching of nickel from nickeline ore.

Click to download full resolution via product page

Caption: Arsenic resistance and bioleaching mechanism in A. ferrooxidans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Item Unveiling the potential of Glutamicbacter nicotiana for enhanced bioleaching of nickel and valuable metals from low- and high-grade nickeline ores University of Lincoln Figshare [repository.lincoln.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Bioleaching of Lateritic Nickel Ore using Chemolithotrophic Micro Organisms(Acidithiobacillus ferrooxidans) ethesis [ethesis.nitrkl.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Speciation analysis of arsenic in landfill leachate PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjoes.com [pjoes.com]
- 9. nemi.gov [nemi.gov]
- 10. Intensification of Nickel Bioleaching with Neutrophilic Bacteria Guyparkeria halophila as an Approach to Limitation of Sulfuric Acid Pollution PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Bioleaching of Nickel from Nickeline Ore]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432476#bioleaching-processes-for-nickel-extraction-from-nickeline-ore]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com